(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one
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Overview
Description
(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one is a synthetic organic compound that features a pyrazole ring, a piperazine ring, and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the piperazine moiety, and finally the formation of the butenone structure. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers.
Mechanism of Action
The mechanism of action of (E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and piperazine rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one
- (E)-1-(4-(2-(1H-triazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one
Uniqueness
(E)-1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)but-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole and piperazine rings allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
(E)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-2-4-13(18)16-10-7-15(8-11-16)9-12-17-6-3-5-14-17/h2-6H,7-12H2,1H3/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDGLTANTJSDFQ-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCN(CC1)CCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCN(CC1)CCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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